
3,7,15-Trihydroxy-5-androsten-17-one
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Description
3,7,15-Trihydroxy-5-androsten-17-one, also known as this compound, is a useful research compound. Its molecular formula is C19H28O4 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Applications
-
Hormone Replacement Therapy :
- Potential Use : This compound may serve as a therapeutic agent in hormone replacement therapies for individuals with androgen deficiencies or related disorders. Its structural similarity to other steroids allows it to modulate hormonal pathways effectively.
- Case Study : Research has shown that derivatives of 3,7,15-trihydroxy-5-androsten-17-one can enhance androgenic activity while minimizing side effects associated with traditional testosterone therapy.
-
Contraceptive Development :
- Key Precursor : this compound is a precursor for the synthesis of novel oral contraceptives such as Yasmin. Studies indicate that bioconversion processes can effectively transform dehydroepiandrosterone (DHEA) into this compound using microbial systems .
- Bioconversion Efficiency : In one study involving Colletotrichum lini, the conversion efficiency of DHEA to this compound improved significantly when specific conditions were optimized .
Biological Activities
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Androgenic Effects :
- The compound exhibits weak androgenic properties comparable to those of testosterone. It acts as a metabolic intermediate in androgen synthesis pathways and may influence masculinization in mammalian fetuses .
- Research Findings : Studies have shown that androsterone (a related compound) can affect fetal development and is involved in the backdoor pathway of dihydrotestosterone synthesis .
- Neurosteroid Activity :
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Dehydroepiandrosterone | Precursor with a keto group at C-17 | Widely studied for its role in hormone synthesis |
Epiandrosterone | Hydroxyl group at C-3; weak androgenic activity | Metabolite of testosterone |
Androstenedione | Ketone at C-17; no hydroxyls at C-3 or C-7 | Precursor to testosterone |
Testosterone | Hydroxyl group at C-17; strong androgenic effects | Primary male sex hormone |
Properties
Molecular Formula |
C19H28O4 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(8R,9S,10S,13S,14S)-3,16-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O4/c1-18-6-5-14-13(15(18)9-16(22)17(18)23)3-2-11-8-12(21)4-7-19(11,14)10-20/h2,12-16,20-22H,3-10H2,1H3/t12?,13-,14+,15+,16?,18+,19-/m1/s1 |
InChI Key |
DAFZPRAMJKYZNI-DAZBISRNSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC(C2=O)O)CC=C4[C@@]3(CCC(C4)O)CO |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)O)CC=C4C3(CCC(C4)O)CO |
Synonyms |
3,16,19-TAO 3,16,19-trihydroxy-5-androsten-17-one 3beta,16alpha,19-trihydroxy-5-androsten-17-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.